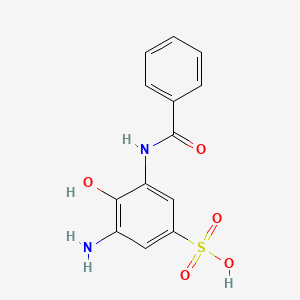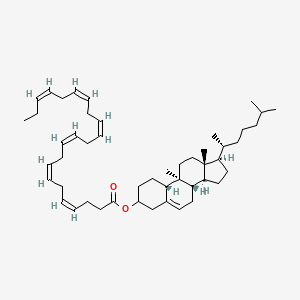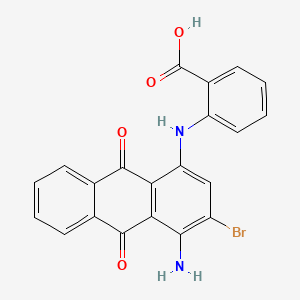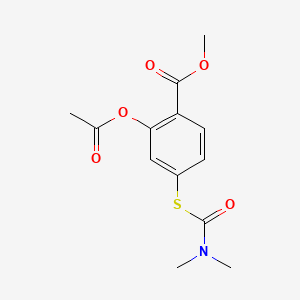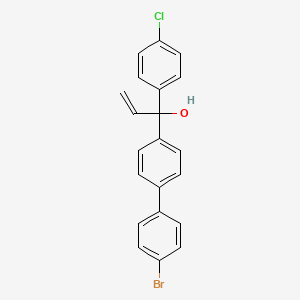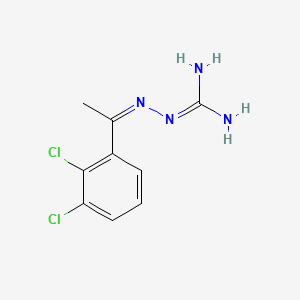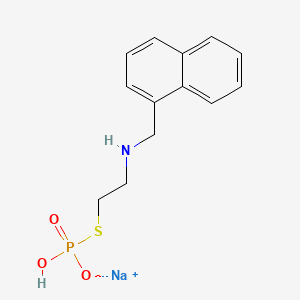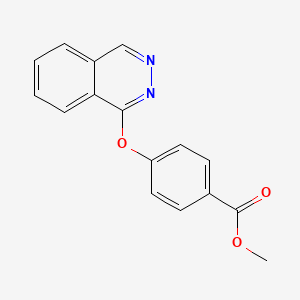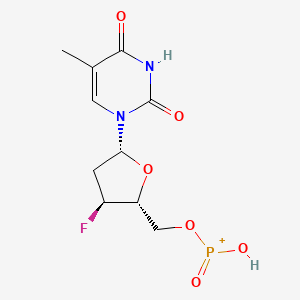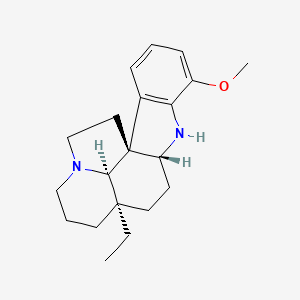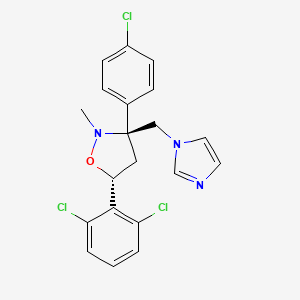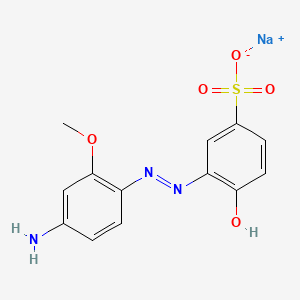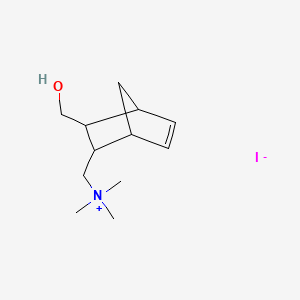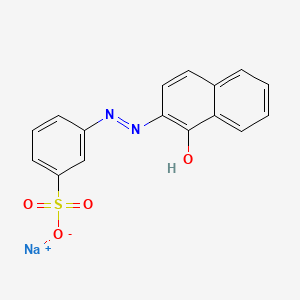
Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate is an organic compound with the molecular formula C16H11N2NaO4S. It is a type of azo dye, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including as a dye and a pH indicator.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of sodium nitrite and hydrochloric acid to form a diazonium salt. This diazonium salt is then coupled with 1-hydroxy-2-naphthalene to produce the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is often purified through crystallization or filtration processes.
化学反応の分析
Types of Reactions
Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Reagents like halogens or nitro groups can be introduced under specific conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
科学的研究の応用
Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized as a dye in textiles, paper, and leather industries.
作用機序
The mechanism by which Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate exerts its effects is primarily through its ability to interact with various molecular targets. The azo group can undergo reversible changes in its electronic structure, leading to color changes that are useful in pH indication and staining. The compound can also form complexes with metal ions, enhancing its utility in analytical chemistry.
類似化合物との比較
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Employed in lipid staining.
Uniqueness
Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate is unique due to its specific structural features that confer distinct color properties and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
83006-60-4 |
|---|---|
分子式 |
C16H11N2NaO4S |
分子量 |
350.3 g/mol |
IUPAC名 |
sodium;3-[(1-hydroxynaphthalen-2-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12N2O4S.Na/c19-16-14-7-2-1-4-11(14)8-9-15(16)18-17-12-5-3-6-13(10-12)23(20,21)22;/h1-10,19H,(H,20,21,22);/q;+1/p-1 |
InChIキー |
USXNMGSHYGNZFB-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


